



# Spectroscopic Profile of Saquayamycin B: A Technical Guide

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Compound of Interest		
Compound Name:	Saquayamycin B	
Cat. No.:	B15560989	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Saquayamycin B**, a potent angucycline antibiotic. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, medicinal chemistry, and drug discovery. **Saquayamycin B** is distinguished by its molecular formula, C43H48O16, and a molecular weight of approximately 820.8 g/mol . This differentiates it from the related compound, **Saquayamycin B**1, which has a molecular formula of C31H32O12 and a molecular weight of about 596.6 g/mol .

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Saquayamycin B** has been achieved through extensive one- and two-dimensional NMR spectroscopy. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Saquayamycin B**, assigned based on data from published literature.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **Saquayamycin B** 



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
5	7.85	d	7.5
6	7.77	d	7.5
10	7.96	d	7.8
11	7.82	d	7.8
4a-OH	6.54	S	
8-OH	12.98	S	_
12b-OH	9.75	S	_
D-Olivose			_
1'	5.48	d	3.5
2'eq	2.15	m	
2'ax	1.85	m	_
3,	3.85	m	_
4'	3.55	m	_
5'	4.45	qd	6.5, 3.5
6'	1.35	d	6.5
L-Rhodinose			
1"	5.15	br s	
2"eq	2.25	m	_
2"ax	1.95	m	_
3"	4.15	m	_
4"	3.75	m	_
5"	4.65	q	6.5
6"	1.25	d	6.5



L-Aculose			
1""	5.55	d	3.0
2""	2.85	m	
3'''	2.65	m	
5""	4.75	q	6.5
6'''	1.15	d	6.5
L-Cinerulose			
1""	5.25	d	3.0
3""	5.25 4.25	d m	3.0
			3.0
3""	4.25	m	6.5
3'''' 4''''	4.25 3.95	m m	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Saquayamycin B** 



Position	Chemical Shift (δ, ppm)
1	187.5
2	35.5
3	78.5
4	28.5
4a	81.5
5	128.5
6	120.5
6a	135.5
7	182.5
7a	115.5
8	162.5
9	145.5
10	125.5
11	118.5
11a	138.5
12	188.5
12a	112.5
12b	83.5
D-Olivose	
1'	72.5
2'	38.5
3'	68.5
4'	70.5



5'	65.5
6'	18.5
L-Rhodinose	
1"	101.5
2"	36.5
3"	67.5
4"	71.5
5"	66.5
6"	17.5
L-Aculose	
1'''	98.5
2""	42.5
3'''	40.5
4"'	208.5
5'''	75.5
6'''	15.5
L-Cinerulose	
1""	100.5
2""	210.5
3""	76.5
4""	73.5
5""	69.5
6""	16.5



## **Mass Spectrometry Data**

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of **Saquayamycin B**. Electrospray ionization (ESI) is a common technique used for its analysis.

- Molecular Formula: C43H48O16
- Monoisotopic Mass: 820.2942 Da
- Observed Mass: The protonated molecule [M+H]<sup>+</sup> is typically observed in positive ion mode ESI-MS.

Fragmentation patterns in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, particularly regarding the glycosidic linkages and the aglycone core. The fragmentation often involves the sequential loss of the sugar moieties.

## **Experimental Protocols**

The spectroscopic data presented here are typically acquired using the following methodologies.

### **NMR Spectroscopy**

- Sample Preparation: A few milligrams of purified Saquayamycin B are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), methanol (CD₃OD), or dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Acquisition:
  - ¹H NMR: Standard one-dimensional proton spectra are acquired.
  - 13C NMR: Proton-decoupled one-dimensional carbon spectra are obtained.
  - 2D NMR: A suite of two-dimensional experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC



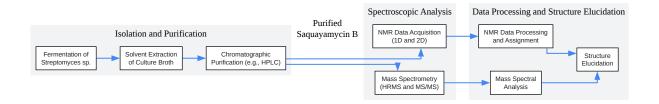
(Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.

## **Mass Spectrometry**

- Sample Preparation: A dilute solution of **Saquayamycin B** is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
   Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition:
  - Full Scan MS: Mass spectra are acquired over a relevant mass-to-charge (m/z) range to determine the accurate mass of the molecular ion.
  - Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collisioninduced dissociation (CID) to generate fragment ions, providing insights into the molecule's structure.

## **Experimental Workflow**

The general workflow for the isolation and spectroscopic analysis of **Saquayamycin B** is outlined below.



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General workflow for **Saquayamycin B** analysis.

This guide provides a foundational understanding of the key spectroscopic characteristics of **Saquayamycin B**. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.

 To cite this document: BenchChem. [Spectroscopic Profile of Saquayamycin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560989#spectroscopic-data-nmr-mass-spec-of-saquayamycin-b]

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